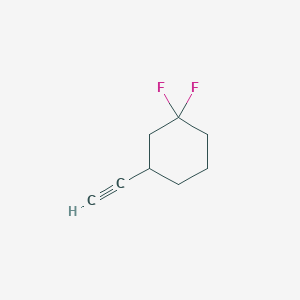
3-Ethynyl-1,1-difluorocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-1,1-difluorocyclohexane is an organic compound characterized by the presence of an ethynyl group and two fluorine atoms attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1,1-difluorocyclohexane typically involves the introduction of the ethynyl group and fluorine atoms onto a cyclohexane ring. One common method is the reaction of cyclohexane with ethynyl lithium and a fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethynyl-1,1-difluorocyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethynyl-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-1,1-difluorocyclohexane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that form covalent bonds with target molecules, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can lead to the formation of new chemical entities with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethynyl-1,1-difluorocyclobutane
- 1,1-Difluorocyclohexane
- 3-Ethynylcyclohexane
Uniqueness
3-Ethynyl-1,1-difluorocyclohexane is unique due to the combination of the ethynyl group and two fluorine atoms on a cyclohexane ring This structural arrangement imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds
Propriétés
Formule moléculaire |
C8H10F2 |
|---|---|
Poids moléculaire |
144.16 g/mol |
Nom IUPAC |
3-ethynyl-1,1-difluorocyclohexane |
InChI |
InChI=1S/C8H10F2/c1-2-7-4-3-5-8(9,10)6-7/h1,7H,3-6H2 |
Clé InChI |
XHAIWPAQUOYNEN-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CCCC(C1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


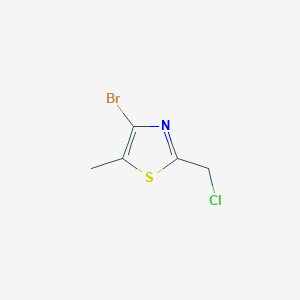
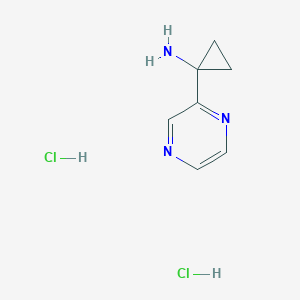

![2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B13901894.png)
![6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine](/img/structure/B13901907.png)
![(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B13901909.png)
![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13901916.png)
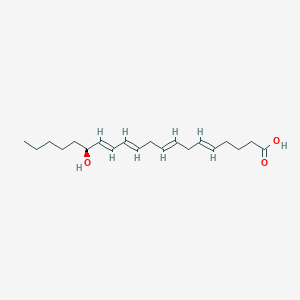

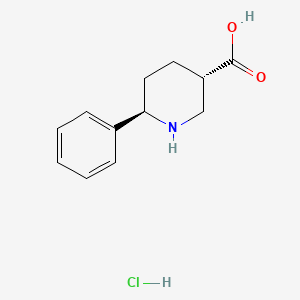
![3-methylsulfonylsulfanyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)propanamide](/img/structure/B13901941.png)

![3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)

